molecular formula C12H12N4O B1480190 2-(Azidomethyl)-5-(2,5-dimethylphenyl)oxazole CAS No. 2097971-00-9

2-(Azidomethyl)-5-(2,5-dimethylphenyl)oxazole

Cat. No. B1480190
CAS RN: 2097971-00-9
M. Wt: 228.25 g/mol
InChI Key: RTBNPVNZVOCBSG-UHFFFAOYSA-N
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Description

“2-(Azidomethyl)-5-(2,5-dimethylphenyl)oxazole” is a chemical compound with the molecular formula C12H12N4O and a molecular weight of 228.25 g/mol. It belongs to the class of oxazolines, which are five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Various derivatives of oxazolines form the backbone of many pharmaceutically significant compounds .

Scientific Research Applications

Synthesis and Reactivity

  • An efficient three-step protocol for producing 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process demonstrates the compound's role as a versatile building block for synthetic chemistry. This process involves the thermolysis of vinyl azides to generate azirines, which react with bromoacetyl bromide to give 2-(bromomethyl)oxazoles, followed by conversion to azido oxazoles through nucleophilic displacement reactions (Rossa et al., 2018).
  • The kinetics of photo-oxidation of oxazole and its substituents by singlet oxygen were studied, highlighting the unique physicochemical properties of oxazole derivatives, which are critical for their specialized functions in natural and medicinal species (Zeinali et al., 2020).

Coordination Chemistry

  • Oxazole ligands, including those derived from 2-(azidomethyl)-5-(2,5-dimethylphenyl)oxazole, have been utilized in transition metal-catalyzed asymmetric syntheses, showcasing their versatility, straightforward synthesis, and ability to modulate chiral centers near donor atoms. This review focuses on the transition metal coordination chemistry of oxazolines, providing insights into structural characterizations in solid state and solution (Gómez et al., 1999).

Fluorescent Properties

  • A new synthesis method for trisubstituted oxazoles starting from azides via a tandem Staudinger/aza-Wittig/isomerization reaction was developed. This method enables the facile creation of oxazole derivatives exhibiting reasonable fluorescence, especially when the substituents on the oxazole ring are aromatic groups (Xie et al., 2017).

Organic Synthesis Applications

  • Novel reactions of N-sulfonylamines with 3-dimethylamino-2H-azirines were investigated, leading to the competitive formation of 1,2,5-thiadiazoles, 1,2,3-oxathiazoles, and acrylamidines. This study highlights the complex reactivity and potential applications of azirine and oxazole derivatives in the synthesis of diverse organic compounds (Tornus et al., 1996).

properties

IUPAC Name

2-(azidomethyl)-5-(2,5-dimethylphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O/c1-8-3-4-9(2)10(5-8)11-6-14-12(17-11)7-15-16-13/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTBNPVNZVOCBSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CN=C(O2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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